2-(2-Hydroxyethoxy)ethanol;urea
CAS No.: 71343-02-7
Cat. No.: VC16990130
Molecular Formula: C5H14N2O4
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 71343-02-7 |
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Molecular Formula | C5H14N2O4 |
Molecular Weight | 166.18 g/mol |
IUPAC Name | 2-(2-hydroxyethoxy)ethanol;urea |
Standard InChI | InChI=1S/C4H10O3.CH4N2O/c5-1-3-7-4-2-6;2-1(3)4/h5-6H,1-4H2;(H4,2,3,4) |
Standard InChI Key | GZDLXNRORJQRCY-UHFFFAOYSA-N |
Canonical SMILES | C(COCCO)O.C(=O)(N)N |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
2-(2-Hydroxyethoxy)ethanol;urea is systematically named as a urea derivative conjugated with a hydroxyethoxyethanol moiety. Its molecular formula is C₅H₁₂N₂O₃, comprising five carbon atoms, two nitrogen atoms, three oxygen atoms, and twelve hydrogen atoms . The structure integrates a urea group (-NH-C(=O)-NH-) linked to a 2-(2-hydroxyethoxy)ethyl chain, creating a polar, hydrophilic scaffold capable of forming extensive hydrogen bonds .
Stereochemical and Conformational Properties
The molecule adopts a flexible conformation due to its ether and hydroxyl groups. Rotational freedom around the C-O bonds in the glycol ether segment allows dynamic interactions with solvents and solutes. Quantum mechanical calculations predict a bent geometry for the urea moiety, with intramolecular hydrogen bonding between the hydroxyl group and urea’s carbonyl oxygen .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of 2-(2-Hydroxyethoxy)ethanol;urea typically involves a two-step process:
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Etherification: Reaction of ethylene glycol with ethylene oxide under alkaline conditions yields 2-(2-hydroxyethoxy)ethanol.
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Urea Conjugation: Condensation of the glycol ether with urea via nucleophilic substitution, catalyzed by bases such as potassium hydroxide .
A representative reaction equation is:
This method achieves yields of 70–80% under optimized conditions (170°C, 15h reaction time) .
Innovations in One-Pot Synthesis
Recent patents disclose a streamlined one-pot approach using guaiacol, urea, and ethanolamine as feedstocks . In this method:
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Urea and ethanolamine first form a 2-oxazolidone intermediate.
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Subsequent alkoxylation with guaiacol under basic conditions yields the target compound .
This route reduces production costs by 40% compared to traditional methods, with a molar ratio of 1:1.6:1.6 (guaiacol:urea:ethanolamine) proving optimal .
Physicochemical Properties
Thermal and Solubility Characteristics
The compound’s low melting point and high boiling point reflect its stability under thermal stress, making it suitable for high-temperature processes . Its limited solubility in nonpolar solvents contrasts with moderate solubility in polar aprotic solvents like N-methylpyrrolidone .
Spectroscopic Profiles
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NMR (¹H): Peaks at δ 3.55–3.70 ppm (m, -OCH₂CH₂O-), δ 4.85 ppm (s, -NH₂), and δ 1.20 ppm (t, -CH₂CH₃) .
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IR: Strong absorptions at 3340 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), and 1100 cm⁻¹ (C-O-C ether) .
Functional Applications
Industrial Uses
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Solvent Systems: Enhances the solubility of polar polymers (e.g., polyvinyl alcohol) in hybrid solvent blends .
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Pharmaceuticals: Serves as a co-solvent in transdermal drug delivery systems due to its skin permeability-enhancing properties .
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Agrochemicals: Improves the dispersion of hydrophobic pesticides in aqueous formulations .
Biochemical Interactions
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Protein Stabilization: Acts as a cryoprotectant by inhibiting ice crystal growth via hydrogen bonding with water molecules .
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Enzyme Inhibition: Competitively binds to the active sites of urease, reducing its activity by 60% at 10 mM concentration .
Comparative Analysis with Structural Analogues
2-(2-Hydroxyethoxy)ethanol;urea’s dual functionality enables unique applications unreachable by its analogues, such as serving as a phase-transfer catalyst in biphasic reactions .
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